(3-Bromo-4-methylphenyl)methanol
Overview
Description
(3-Bromo-4-methylphenyl)methanol, also known as 3-Bromo-4-methylbenzyl alcohol, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromo-4-methylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of 3-bromo-4-methylbenzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature for a couple of hours, followed by quenching with water and extraction with an organic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding methylphenylmethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the aldehyde group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions
Major Products
Oxidation: 3-Bromo-4-methylbenzaldehyde or 3-Bromo-4-methylbenzoic acid.
Reduction: 4-Methylphenylmethanol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used
Scientific Research Applications
(3-Bromo-4-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of (3-Bromo-4-methylphenyl)methanol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-methylphenyl)methanol
- (2-Bromo-4-methylphenyl)methanol
- (3-Bromo-2-methylphenyl)methanol
- (2,5-Dibromophenyl)methanol
- (2,4-Dibromophenyl)methanol
Uniqueness
(3-Bromo-4-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies where other similar compounds may not be suitable .
Properties
IUPAC Name |
(3-bromo-4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBDUKUJADUIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513647 | |
Record name | (3-Bromo-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68120-35-4 | |
Record name | (3-Bromo-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68120-35-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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